4-(Nonan-5-yl)-N-[4-(nonan-5-yl)pyridin-2-yl]pyridin-2-amine
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Overview
Description
4-(Nonan-5-yl)-N-[4-(nonan-5-yl)pyridin-2-yl]pyridin-2-amine is a complex organic compound characterized by its unique structure, which includes two pyridine rings substituted with nonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Nonan-5-yl)-N-[4-(nonan-5-yl)pyridin-2-yl]pyridin-2-amine typically involves the following steps:
Formation of Nonyl Substituted Pyridine: The initial step involves the alkylation of pyridine with nonyl halides under basic conditions to form nonyl-substituted pyridine.
Coupling Reaction: The nonyl-substituted pyridine is then coupled with another nonyl-substituted pyridine using a coupling agent such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira coupling) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Nonan-5-yl)-N-[4-(nonan-5-yl)pyridin-2-yl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine rings, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of halogenated or alkylated pyridine derivatives.
Scientific Research Applications
4-(Nonan-5-yl)-N-[4-(nonan-5-yl)pyridin-2-yl]pyridin-2-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Potential use in studying biological pathways involving pyridine derivatives.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 4-(Nonan-5-yl)-N-[4-(nonan-5-yl)pyridin-2-yl]pyridin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The pyridine rings can coordinate with metal ions, influencing various biochemical pathways. The nonyl groups may enhance the compound’s lipophilicity, affecting its distribution and interaction within biological systems.
Comparison with Similar Compounds
Similar Compounds
4-(Nonyl)pyridine: A simpler analog with only one nonyl group.
2,4-Dinonylpyridine: Similar structure but with different substitution pattern.
4-(Nonyl)-N-[4-(nonyl)pyridin-2-yl]pyridin-2-amine: Similar but with different alkyl chain lengths.
Uniqueness
4-(Nonan-5-yl)-N-[4-(nonan-5-yl)pyridin-2-yl]pyridin-2-amine is unique due to its specific substitution pattern and the presence of two nonyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
116430-24-1 |
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Molecular Formula |
C28H45N3 |
Molecular Weight |
423.7 g/mol |
IUPAC Name |
4-nonan-5-yl-N-(4-nonan-5-ylpyridin-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C28H45N3/c1-5-9-13-23(14-10-6-2)25-17-19-29-27(21-25)31-28-22-26(18-20-30-28)24(15-11-7-3)16-12-8-4/h17-24H,5-16H2,1-4H3,(H,29,30,31) |
InChI Key |
XSXWWRQBSLMYEP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCC)C1=CC(=NC=C1)NC2=NC=CC(=C2)C(CCCC)CCCC |
Origin of Product |
United States |
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